

# Spectroscopic Profile of Dimethyl 1H-imidazole-4,5-dicarboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Dimethyl 1H-imidazole-4,5-dicarboxylate*

Cat. No.: *B105194*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 1H-imidazole-4,5-dicarboxylate** (CAS No: 3304-70-9), a key building block in the synthesis of various pharmacologically active compounds.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Chemical Structure and Properties

- IUPAC Name: **Dimethyl 1H-imidazole-4,5-dicarboxylate**[4]
- Molecular Formula:  $C_7H_8N_2O_4$ [4]
- Molecular Weight: 184.15 g/mol [4]
- Appearance: White to off-white crystalline solid[2]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Dimethyl 1H-imidazole-4,5-dicarboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data (400 MHz, DMSO-d<sub>6</sub>)

While a definitive peak list is not publicly available, the expected chemical shifts for the protons in **Dimethyl 1H-imidazole-4,5-dicarboxylate**, based on its structure and data for similar imidazole compounds, are presented below. The spectrum was recorded in Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>) at a frequency of 400 MHz.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~13.0 - 14.0	Broad Singlet	N-H (imidazole ring)
~7.9	Singlet	C2-H (imidazole ring)
~3.8	Singlet	2 x -OCH <sub>3</sub> (ester methyl groups)

### <sup>13</sup>C NMR (Carbon NMR) Data (DMSO-d<sub>6</sub>)

The expected chemical shifts for the carbon atoms are provided based on the known ranges for imidazole and ester functionalities. The spectrum was recorded in DMSO-d<sub>6</sub>.[\[5\]](#)

Chemical Shift (δ, ppm)	Assignment
~162	C=O (ester carbonyl)
~138	C2 (imidazole ring)
~128	C4/C5 (imidazole ring)
~52	-OCH <sub>3</sub> (ester methyl)

## Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Potassium Bromide (KBr) pellet.[\[4\]](#) The characteristic absorption bands for the functional groups present in the molecule are listed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 3400	Broad	N-H stretch (imidazole ring)
~3100	Medium	C-H stretch (aromatic)
2800 - 3000	Medium	C-H stretch (methyl)
~1730	Strong	C=O stretch (ester)
1500 - 1600	Medium	C=N and C=C stretch (imidazole ring)
1200 - 1300	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

The mass spectrum was obtained using Electron Ionization (EI).<sup>[6][7]</sup> The major fragment ions are tabulated below.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
184	Moderate	[M] <sup>+</sup> (Molecular Ion) <sup>[4]</sup>
153	High	[M - OCH <sub>3</sub> ] <sup>+</sup> <sup>[4]</sup>
121	High	[M - CO <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> <sup>[4]</sup>
126	Moderate	Further fragmentation <sup>[4]</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

### NMR Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **Dimethyl 1H-imidazole-4,5-dicarboxylate** is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

- <sup>1</sup>H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.
- <sup>13</sup>C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.  
[8]

## IR Spectroscopy

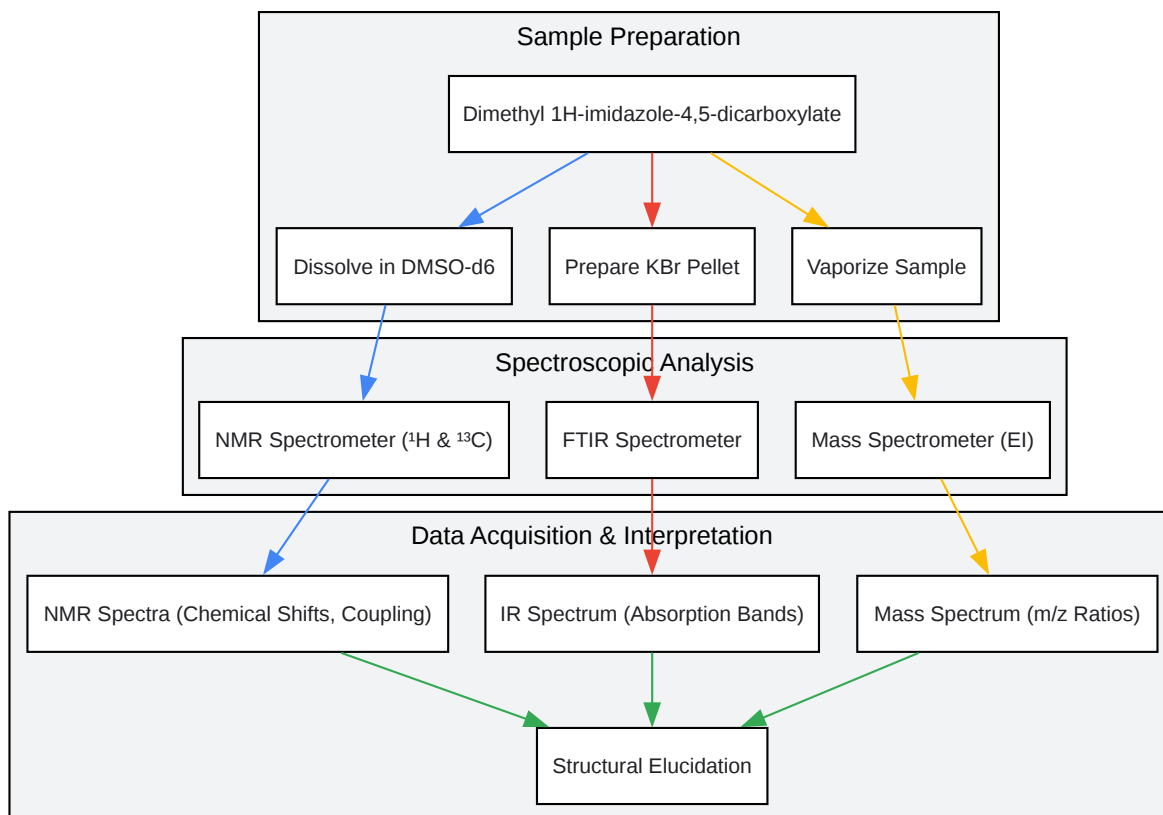
- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9] A background spectrum of a pure KBr pellet is recorded for baseline correction.[9]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry

- Sample Introduction: The volatile compound is introduced into the ion source, where it is vaporized.
- Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Dimethyl 1H-imidazole-4,5-dicarboxylate**.



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Caption: Workflow for Spectroscopic Analysis.

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